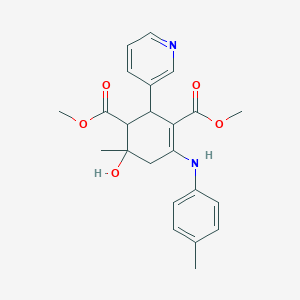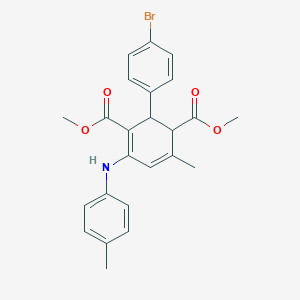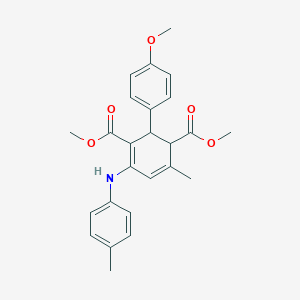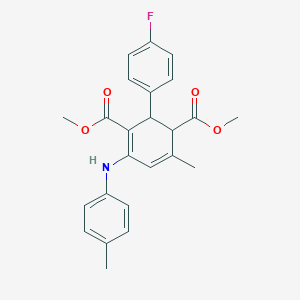![molecular formula C14H11FN2O3 B282365 [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE](/img/structure/B282365.png)
[3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a fluorophenyl group, and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE typically involves multiple steps. One common approach starts with the preparation of 4-fluorophenylacetonitrile, which is then subjected to a series of reactions to introduce the pyrrole ring and other functional groups. The key steps often include:
Condensation Reactions: Initial condensation of 4-fluorophenylacetonitrile with suitable aldehydes or ketones.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Functional Group Modifications: Introduction of acetyl and hydroxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorophenyl group can be used as a probe in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound.
4-Fluorobenzonitrile: Similar in structure but lacks the pyrrole ring and additional functional groups.
4-Fluorophenylacetic acid: Another related compound with different functional groups.
Uniqueness
The uniqueness of [3-ACETYL-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE lies in its combination of functional groups and structural features. The presence of the pyrrole ring, fluorophenyl group, and acetonitrile moiety provides a versatile scaffold for various applications in research and industry.
特性
分子式 |
C14H11FN2O3 |
|---|---|
分子量 |
274.25 g/mol |
IUPAC名 |
2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetonitrile |
InChI |
InChI=1S/C14H11FN2O3/c1-8(18)11-12(9-2-4-10(15)5-3-9)17(7-6-16)14(20)13(11)19/h2-5,12,19H,7H2,1H3 |
InChIキー |
IZMXZBYFBVLSSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC#N)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)
![methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B282295.png)





![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
